2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide
Description
2-Fluoro-N-(2-fluoro-4-methylphenyl)benzamide is a fluorinated benzamide derivative characterized by two fluorine atoms and a methyl group. The 2-fluoro substitution on the benzoyl moiety and the 2-fluoro-4-methyl substitution on the aniline ring define its structural identity. Its synthesis typically involves the reaction of 2-fluorobenzoic acid derivatives with substituted anilines under amide-forming conditions .
Properties
IUPAC Name |
2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSLUVTIIYKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide typically involves the reaction of 2-fluoro-4-methylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous conditions.
Major Products
Substitution: Products with various nucleophiles replacing the fluorine atoms.
Reduction: Corresponding amine derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
*Estimated based on analogous synthesis methods.
Biological Activity
2-Fluoro-N-(2-fluoro-4-methylphenyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include fluorine and methyl substituents on the aromatic rings. These modifications potentially enhance its biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C14H12F2N
- Melting Point : Approximately 148-149 °C
- Structure : The compound features a benzamide core with two fluorine atoms and a methyl group, influencing its lipophilicity and interaction with biological targets .
The biological activity of 2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity, which can lead to increased potency in biological assays. The amide group allows for hydrogen bonding with target proteins, stabilizing the compound-protein complex and modulating biological responses.
Antitumor Activity
Research indicates that compounds similar to 2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown effectiveness in inhibiting tumor growth in various cancer models:
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 105 | FGFRs | 0.9 - 6.1 |
These studies suggest that the compound may also possess antitumor activity, warranting further investigation.
Enzyme Inhibition
The compound's structural characteristics make it a candidate for studies involving enzyme inhibition. Similar benzamide derivatives have been reported to inhibit various enzymes effectively, including those involved in cancer progression and inflammation. The binding affinity of these compounds can be enhanced by the presence of fluorine atoms, which alter their interaction dynamics with target enzymes.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 2-fluoro-N-(2-fluoro-4-methylphenyl)benzamide:
- Receptor Binding Studies : Investigations into receptor binding affinities have shown that fluorinated benzamides can exhibit enhanced interactions with neurotransmitter receptors, potentially leading to improved therapeutic profiles in antiemetic and analgesic applications .
- Antiproliferative Effects : A study demonstrated that analogs of this compound displayed significant antiproliferative effects against various cancer cell lines, highlighting the potential for development as an anticancer agent .
- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds indicates that modifications such as fluorination can improve bioavailability and metabolic stability, essential for therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
